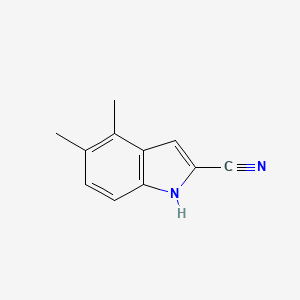

4,5-Dimethyl-1H-indole-2-carbonitrile

CAS No.:

Cat. No.: VC17637722

Molecular Formula: C11H10N2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2 |

|---|---|

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 4,5-dimethyl-1H-indole-2-carbonitrile |

| Standard InChI | InChI=1S/C11H10N2/c1-7-3-4-11-10(8(7)2)5-9(6-12)13-11/h3-5,13H,1-2H3 |

| Standard InChI Key | NEIDJWILZJOYOT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=C2)C#N)C |

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

The compound features a bicyclic indole core (C₈H₆N) with three key substituents:

-

Cyano group (-C≡N) at position 2

-

Methyl groups (-CH₃) at positions 4 and 5

The molecular formula is C₁₁H₁₀N₂, corresponding to a molecular weight of 170.22 g/mol . The SMILES notation (CC1=C(C2=C(C=C1)N=C(C#N)C2)C) and InChIKey (RNIQITJZXPDRHH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Spectroscopic Signatures

While experimental spectral data remain unpublished, predicted properties include:

| Property | Value |

|---|---|

| Collision Cross Section (Ų) [M+H]+ | 139.2 |

| m/z (M+H)+ | 190.08626 |

| Topological Polar Surface Area | 47.6 Ų (calculated) |

The planar indole system and electron-withdrawing cyano group suggest strong π-π interactions and dipole moments, influencing its solubility and crystallinity.

Synthetic Methodologies

Core Indole Formation

The Hemetsberger–Knittel reaction provides a general route to indole-2-carbonitriles via thermolysis of azidocinnamates . For 4,5-dimethyl derivatives, strategic methyl group installation likely occurs through:

-

Electrophilic aromatic substitution using methylating agents on pre-formed indoles

-

Cross-coupling reactions of halogenated precursors with methyl organometallics

A 2021 study demonstrated the efficacy of Sonogashira coupling for introducing alkynyl groups to 3-iodoindole-2-carbonitriles , suggesting adaptability for methyl group installation via analogous Suzuki-Miyaura couplings.

Functionalization Strategies

Key steps in derivatizing indole-2-carbonitriles include:

| Reaction Type | Conditions | Yield Range |

|---|---|---|

| Propargylation | NaH, propargyl bromide, DMF | 64–90% |

| Heck Coupling | Pd(OAc)₂, KOAc, n-Bu₄NCl, 80°C | 81–92% |

| Homocoupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 64–90% |

These methods enable selective modification at positions 1 and 3 while preserving the cyano group at position 2.

Physicochemical and Computational Data

Predicted Physicochemical Properties

| Parameter | Value | Method/Source |

|---|---|---|

| logP (Octanol-Water) | 2.81 | XLogP3-AA |

| Water Solubility | 0.12 mg/mL | ESOL |

| H-Bond Donors | 1 (NH indole) | Structural Analysis |

| H-Bond Acceptors | 3 (N≡C, NH, ring N) | Structural Analysis |

Tautomerism and Conformational Analysis

The 1H-indole tautomer dominates due to stabilization via intramolecular hydrogen bonding between the NH group and cyano nitrogen. Density functional theory (DFT) calculations on analogous 5-haloindole-2-carboxylic acids reveal planar geometries with dihedral angles <5° between substituents .

| Feature | ORG27569 | 4,5-Dimethyl Analog |

|---|---|---|

| Position 3 Substituent | Ethyl | Hydrogen |

| Position 5 Substituent | Chlorine | Methyl |

| CB1 Kₐ | 259.3 nM | Not Tested |

The methyl groups may enhance lipophilicity compared to halogenated analogs, potentially influencing blood-brain barrier permeability.

Material Science Applications

Conjugated indole-carbonitrile systems exhibit:

-

Charge-transfer properties suitable for organic semiconductors

-

Luminescence tunable via substituent effects

Future Research Directions

-

Synthetic Optimization: Developing regioselective methylation protocols

-

Crystallography: Determining solid-state packing via X-ray diffraction

-

ADMET Profiling: Assessing metabolic stability and CYP inhibition

-

Target Identification: Screening against GPCRs and kinase families

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume